molecular formula C9H19ClN2O3 B12103333 4-Amino-3-methoxy-1-piperidinecarboxylic acid ethyl ester hydrochloride

4-Amino-3-methoxy-1-piperidinecarboxylic acid ethyl ester hydrochloride

Cat. No.: B12103333
M. Wt: 238.71 g/mol
InChI Key: JUIQWDFWJKAYQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride involves several steps. One common method includes the reaction of 4-amino-3-methoxypiperidine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trans-4-amino-3-methoxypiperidine-1-carboxylate
  • Ethyl 4-amino-3-methoxypiperidine-1-carboxylate

Uniqueness

Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. This stereochemistry can result in different interactions with molecular targets compared to its trans isomer .

Properties

IUPAC Name

ethyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2;/h7-8H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIQWDFWJKAYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C(C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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